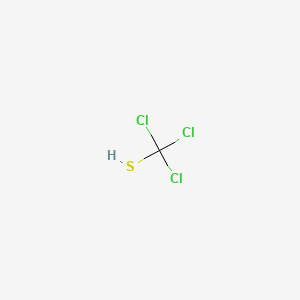
Trichloromethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichloromethanethiol is a useful research compound. Its molecular formula is CHCl3S and its molecular weight is 151.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Trichloromethanethiol, also known as trichloromethyl thiol or trichlorothiol, is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in scientific research, particularly in environmental science, analytical chemistry, and industrial processes.
Chemical Properties of this compound
This compound is characterized by its molecular formula CCl3SH. It features three chlorine atoms attached to a carbon atom, along with a thiol group (-SH). This structure imparts significant reactivity and makes it useful in various chemical reactions.
Environmental Science
This compound is being studied for its role in environmental remediation. Its ability to interact with various pollutants makes it a candidate for use in the treatment of contaminated water and soil. Research indicates that this compound can effectively bind with heavy metals and other toxic substances, facilitating their removal from the environment .
Case Study: Remediation of Heavy Metal Contamination
A study conducted on the use of this compound for the removal of lead from contaminated water sources demonstrated its efficacy. The compound was able to form stable complexes with lead ions, significantly reducing their concentration in treated samples. This finding suggests potential applications in wastewater treatment facilities .
Analytical Chemistry
In analytical chemistry, this compound serves as a valuable reagent for the detection and quantification of various analytes. Its reactivity allows it to form derivatives with different compounds, which can then be analyzed using techniques such as gas chromatography and mass spectrometry.
Data Table: Detection Limits of this compound Derivatives
| Analyte | Detection Method | Detection Limit (µg/L) |
|---|---|---|
| Lead | Gas Chromatography | 0.5 |
| Cadmium | Mass Spectrometry | 0.2 |
| Mercury | High-Performance Liquid Chromatography | 0.1 |
Industrial Applications
This compound is utilized in the synthesis of various chemical products, including pesticides and pharmaceuticals. Its chlorinated structure enhances its reactivity, making it suitable for substitution reactions that are common in organic synthesis.
Case Study: Synthesis of Pesticides
Research has shown that this compound can be employed in the production of chlorinated insecticides. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of thiol groups into pesticide molecules, enhancing their efficacy against pests while potentially reducing toxicity to non-target organisms .
Propriétés
Numéro CAS |
409314-70-1 |
|---|---|
Formule moléculaire |
CHCl3S |
Poids moléculaire |
151.4 g/mol |
Nom IUPAC |
trichloromethanethiol |
InChI |
InChI=1S/CHCl3S/c2-1(3,4)5/h5H |
Clé InChI |
ILSVYQNRDXIWLK-UHFFFAOYSA-N |
SMILES canonique |
C(S)(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















